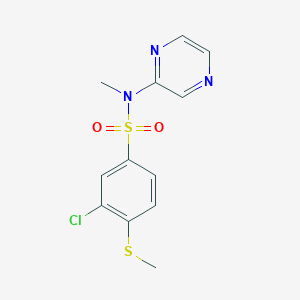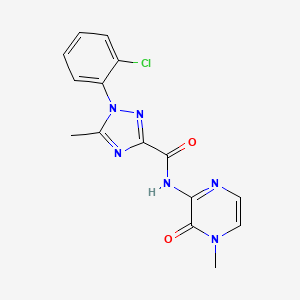![molecular formula C18H17BrN2O3 B6622857 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline is a complex organic compound characterized by its bromo, methoxy, and oxazolyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline typically involves multiple steps, starting with the bromination of 4-methoxyaniline to form 2-bromo-4-methoxyaniline This intermediate is then reacted with 2-methoxybenzaldehyde and hydrazine to form the oxazolyl derivative
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo and methoxy groups can be oxidized under specific conditions.
Reduction: : The oxazolyl group can be reduced to form different derivatives.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of oxazoles with reduced functionality.
Substitution: : Formation of various substituted anilines and oxazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism by which 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methoxyaniline: : Similar structure but lacks the oxazolyl group.
2-Bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline: : Contains the oxazolyl group, making it more complex.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: : Similar bromo and methoxy groups but different amine functionality.
Uniqueness
The presence of the oxazolyl group in this compound makes it unique compared to similar compounds. This group can significantly alter the compound's chemical and biological properties, making it a valuable target for research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-12-7-8-15(14(19)9-12)20-11-18-21-10-17(24-18)13-5-3-4-6-16(13)23-2/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBNRNALRQUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=NC=C(O2)C3=CC=CC=C3OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
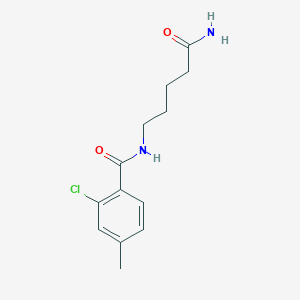
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)

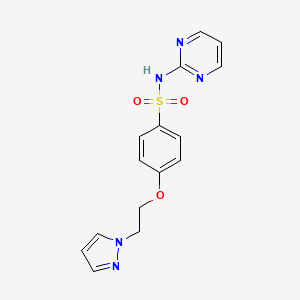
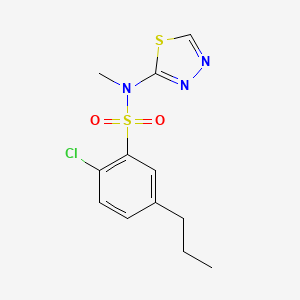
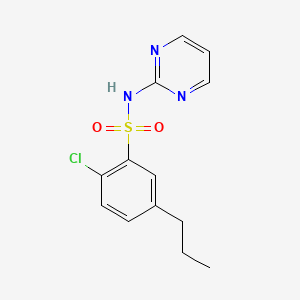
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
